molecular formula C13H6Br2O B076252 2,7-Dibromo-9-fluorenone CAS No. 14348-75-5

2,7-Dibromo-9-fluorenone

Cat. No.: B076252
CAS No.: 14348-75-5
M. Wt: 337.99 g/mol
InChI Key: CWGRCRZFJOXQFV-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-fluorenone is an organic compound with the molecular formula C13H6Br2O. It is a derivative of fluorenone, characterized by the presence of two bromine atoms at the 2 and 7 positions on the fluorenone ring. This compound is known for its yellow crystalline appearance and is soluble in common organic solvents such as ether, chloroform, and methanol .

Mechanism of Action

Target of Action

It is known that this compound is used as a precursor in the synthesis of various organic compounds .

Mode of Action

The mode of action of 2,7-Dibromo-9-fluorenone involves its use as a building block in the synthesis of other organic compounds. For instance, it is used in the preparation of 2,7-poly(spiro[4’,4’-dioctyl-2’,6’-dioxocyclohexane-1’,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .

Pharmacokinetics

Its solubility in common organic solvents such as ether, chloroform, and methanol, and its insolubility in water , suggest that its bioavailability may be influenced by these properties.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include temperature, pH, and the presence of other chemicals. For instance, its melting point is 203-205 °C (lit.) , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Additionally, its solubility properties suggest that it may be more stable and effective in organic environments compared to aqueous ones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dibromo-9-fluorenone can be synthesized through a direct bromination process. The method involves using fluorenone and bromine as raw materials, with acetic acid and a small amount of fuming sulfuric acid as reaction media, and iron-iodine as catalysts. The bromine is added in two stages: initially, a mixture of glacial acetic acid and 4/7 of the total bromine is added dropwise and reacted for two hours at 80-90°C. Subsequently, the remaining bromine is added, and the reaction is continued at 110-120°C for four hours. The crude product is then neutralized, extracted with dichloromethane, and purified through recrystallization with absolute ethanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade fluorenone and bromine, with careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a yellow solid with a yield of around 92% .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9-fluorenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products:

Scientific Research Applications

2,7-Dibromo-9-fluorenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of polyfluorenes and other conjugated polymers, which are important in the development of organic electronic devices.

    Biology: The compound is used in the study of molecular interactions and as a probe in fluorescence-based assays.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the production of high-performance materials, including dyes and pigments

Comparison with Similar Compounds

    2,7-Dibromofluorene: Similar in structure but lacks the carbonyl group present in 2,7-Dibromo-9-fluorenone.

    9-Fluorenone: Lacks the bromine atoms, making it less reactive in substitution reactions.

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains additional methyl groups, which can affect its reactivity and solubility.

Uniqueness: this compound is unique due to the presence of both bromine atoms and a carbonyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,7-dibromofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGRCRZFJOXQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293558
Record name 2,7-Dibromo-9-fluorenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-75-5
Record name 2,7-Dibromo-9-fluorenone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dibromo-9-fluorenone
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Record name 14348-75-5
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Record name 2,7-Dibromo-9-fluorenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,7-Dibromo-9-fluorenone a desirable building block for polymers?

A1: The bromine atoms present in this compound provide reactive sites for various chemical transformations, making it an ideal precursor for polymerization reactions. For instance, it can undergo Suzuki coupling reactions with boronic acids or esters to generate polyfluorene derivatives. [, , , ] These polyfluorenes often exhibit desirable properties such as high fluorescence quantum yields, good thermal stability, and excellent charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. [, , , ]

Q2: How does the incorporation of this compound into porous polymers influence their properties?

A2: Researchers have successfully incorporated this compound into porous polymers using the Heck reaction with octavinylsilsequioxane. [] Interestingly, the resulting polymers exhibited enhanced carbon dioxide uptake compared to their non-functionalized counterparts. This enhanced CO2 adsorption was attributed to the presence of free ketone moieties within the polymer structure derived from this compound. Further post-functionalization of these ketone groups into amine functionalities led to even higher CO2 uptake, highlighting the potential of these materials in CO2 capture and storage applications. []

Q3: Can the structure of this compound be further modified for specific applications?

A3: Yes, researchers have successfully modified the structure of this compound to achieve specific properties. For example, one study involved converting this compound into a ketal derivative by reacting it with 2,2-dioctyl-1,3-propanediol. [] This ketal derivative served as a precursor for the synthesis of 2,7-Poly(9-fluorenone) through a deprotection step. This approach highlights how modifications to the this compound structure can be used to access a wider range of polymeric materials. []

Q4: What spectroscopic techniques are typically used to characterize this compound and its derivatives?

A4: Several spectroscopic techniques are commonly employed to characterize this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are invaluable for structural elucidation, providing information about the number, type, and connectivity of atoms within the molecule. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic carbonyl stretching frequency of the ketone group in this compound. []
  • UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for studying the optical properties of this compound derivatives, especially those designed for light-emitting applications. [, ]

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